Dicyanamide

説明

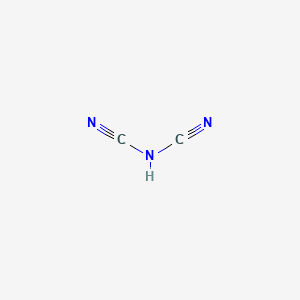

Structure

2D Structure

3D Structure

特性

CAS番号 |

504-66-5 |

|---|---|

分子式 |

C2HN3 |

分子量 |

67.05 g/mol |

IUPAC名 |

cyanocyanamide |

InChI |

InChI=1S/C2HN3/c3-1-5-2-4/h5H |

InChIキー |

QWJNFFYFEKXZBF-UHFFFAOYSA-N |

正規SMILES |

C(#N)NC#N |

製品の起源 |

United States |

Methodologies for the Synthesis and Chemical Derivatization of Dicyanamide

Mechanistic Investigations of Dicyanamide Formation Pathways

Understanding the fundamental reaction mechanisms for this compound formation is crucial for process optimization, improving yield, and ensuring product purity. Research has primarily focused on the dimerization of cyanamide (B42294), which is the most common route for this compound production.

The synthesis of this compound is fundamentally achieved through the dimerization of cyanamide (H₂NCN). wikipedia.org This reaction is highly dependent on the pH of the solution. It is effectively a base-catalyzed process that is hindered or even reversed by acidic conditions and inhibited by low temperatures. wikipedia.org The dimerization proceeds readily in an alkaline environment, with the optimal rate observed at a pH of approximately 9.6. nasa.gov

Mechanistic studies, including those employing Density Functional Theory (DFT), have provided a microscopic view of the reaction pathway. mdpi.com The process begins with the deprotonation of a cyanamide molecule by a base (like OH⁻) to form the cyanamide anion. This anion then acts as a nucleophile, attacking the electrophilic carbon atom of a second, neutral cyanamide molecule. mdpi.comnih.gov

The rate-limiting step in the dimerization has been identified as the formation of the C-N bond between the cyanamide molecule and the cyanamide anion. mdpi.comnih.gov Computational studies have also explored the role of the solvent, revealing that water molecules can actively participate in the reaction. A single water molecule, for instance, can significantly lower the free energy barrier of the rate-limiting step by facilitating the C-N bond formation. mdpi.com The presence of a hydroxide-water cluster, such as [OH(H₂O)₃]⁻, has a remarkable effect, lowering the reaction barrier and altering the reaction path through a hydrogen-bonding network. mdpi.com

This process is exothermic, with a standard enthalpy of dimerization of -48.8 kJ/mol at 25 °C. alzchem.com

While the direct dimerization of a cyanamide solution is a primary method, industrial production often starts from more accessible precursors, primarily calcium cyanamide.

Calcium Cyanamide (Lime Nitrogen): A widely used industrial method involves using calcium cyanamide (CaCN₂) as the starting material. sciencemadness.orgacs.org This process consists of two main stages:

Hydrolysis: Calcium cyanamide is treated with water to hydrolyze it into a solution of cyanamide. This step is often accompanied by carbonation (introducing CO₂) to precipitate calcium as calcium carbonate, thus removing it from the solution. researchgate.net

2CaCN₂ + 2H₂O → Ca(HCN₂)₂ + Ca(OH)₂

Ca(HCN₂)₂ + CO₂ + H₂O → 2NH₂CN + CaCO₃ organic-chemistry.org

Polymerization (Dimerization): The resulting cyanamide solution is then dimerized under controlled alkaline conditions to form dicyandiamide (B1669379). organic-chemistry.org The mixture is heated to around 80°C at a pH of 8-9 to achieve complete conversion. wikipedia.org The dicyandiamide is then isolated through cooling, crystallization, filtration, and drying. organic-chemistry.org

A "one-step" process has also been developed where ground lime nitrogen, water, and carbon dioxide are reacted together at 70-80°C and a pH of 10-11 to directly synthesize dicyandiamide without isolating the intermediate cyanamide.

Cyanogen (B1215507) Chloride: An alternative route involves the reaction of cyanamide with cyanogen chloride (CNCl) in an aqueous solution. In a patented process, cyanamide is reacted simultaneously with sodium hydroxide (B78521) and cyanogen chloride at temperatures between 40°C and 100°C and a pH of 7.0 to 10.0. google.com This method is reported to produce sodium this compound in good yields (75-95%) and high purity. google.com

Thiourea (B124793): Dicyandiamide can also be prepared from thiourea. In one described procedure, thiourea is boiled with copper(II) oxide in water. The copper(II) oxide acts as a desulfurizing agent, leading to the formation of dicyandiamide and copper(I) sulfide. sciencemadness.org

The following table summarizes the key reaction conditions for different synthesis precursors.

Table 1: Reaction Conditions for this compound Synthesis from Various Precursors| Precursor | Co-reagents/Conditions | Temperature | pH | Reported Yield | Reference |

|---|---|---|---|---|---|

| Cyanamide | Base-catalyzed dimerization in aqueous solution | ~80 °C | 8 - 9.6 | High | wikipedia.org, nasa.gov |

| Calcium Cyanamide (CaCN₂) | Water, CO₂ (for decalcification) | 70 - 80 °C | 8 - 11 | High | organic-chemistry.org |

| Cyanamide | Sodium Hydroxide, Cyanogen Chloride | 40 - 100 °C | 7.0 - 10.0 | 75 - 95% | google.com |

| Thiourea | Copper(II) Oxide, Water | Boiling | Not specified | 92% | sciencemadness.org |

Green Chemistry Principles in this compound Synthesis

The chemical industry is increasingly shifting towards sustainable and environmentally benign processes. While specific "green" methodologies for this compound synthesis are not extensively detailed in publicly available literature, general trends point towards improving efficiency and reducing waste.

The dimerization of cyanamide is inherently a base-catalyzed reaction. The hydroxide ion (OH⁻) is the primary catalyst in aqueous solutions. mdpi.com While research has explored the catalytic effect of water and hydroxide clusters on the reaction mechanism, the use of other, more sophisticated catalysts for the direct synthesis of this compound is not well-documented. Some manufacturers claim their production processes are "pollution-free" and highly efficient, suggesting continuous process optimization, but specific catalytic systems are generally proprietary. alzchem.com It is known that acids hinder the dimerization, and alkali hydroxides are used to promote it. wikipedia.orggoogle.com

Efforts to make chemical production more energy-efficient often focus on reducing steps, lowering temperature requirements, and eliminating solvents.

Solvent-Free and Alternative Solvents: While many reactions using dicyandiamide have been adapted to solvent-free or microwave-assisted conditions, which are considered green procedures, the application of these techniques for the production of dicyandiamide itself is not prominently reported. researchgate.netresearchgate.netnih.gov The primary industrial synthesis routes rely on aqueous solutions. wikipedia.org

Electrosynthetic Routes and Electrochemical Control in this compound Production

Electrosynthesis offers a potentially green alternative to conventional chemical routes by using electricity to drive reactions, often under mild conditions. However, the application of electrochemistry for the direct synthesis of this compound from cyanamide appears to be an underexplored area.

Research in the electrochemical applications of this compound has primarily focused on other areas:

Electrosynthesis of Coordination Polymers: Copper this compound films and powders have been synthesized electrochemically by the oxidation of a copper electrode in a solution containing this compound ions.

Electrochemical Polymerization: Dicyandiamide has been electrochemically polymerized on electrode surfaces for applications in chemical sensors.

Studies on the direct electrochemical reduction of cyanamides have shown that disubstituted cyanamides are difficult to reduce. Attempts to induce the electrochemical trimerization of dimethylcyanamide (B106446) (a derivative) to form a triazine were unsuccessful, suggesting that the electrochemical dimerization to dicyandiamide may also present significant challenges. cdnsciencepub.com

Derivatization Strategies for this compound: Pathways to Functional Molecules

This compound serves as a versatile C1 building block in organic synthesis, prized for its dual nitrile functionality and central nitrogen atom. These structural features allow for a variety of chemical transformations, making it a key precursor for a range of functional molecules, particularly nitrogen-containing compounds. Derivatization strategies primarily exploit the reactivity of the nitrile groups, which can undergo nucleophilic addition and cycloaddition reactions. These pathways lead to the formation of important classes of compounds such as substituted guanidines, biguanides, and various heterocyclic systems. The specific reaction outcome is often directed by the choice of reagents, catalysts, and reaction conditions, allowing for controlled synthesis of complex molecular architectures.

The synthesis of guanidine (B92328) and biguanide (B1667054) derivatives from this compound is a fundamental and widely utilized transformation. These reactions typically involve the addition of amines or their salts to the nitrile groups of this compound or, more commonly, its sodium salt, sodium this compound.

The formation of biguanides often proceeds through the reaction of sodium this compound with two equivalents of an amine or by a stepwise addition. nih.govbeilstein-journals.org One of the earliest and most notable industrial applications of this method is the synthesis of the antiseptic chlorhexidine (B1668724), which involves a two-step procedure using hexamethylenediamine (B150038) and 4-chloroaniline (B138754) with sodium this compound. nih.gov The reaction conditions can be tailored to produce either symmetrical or unsymmetrical biguanides. For instance, heating anilinium chlorides with sodium this compound in boiling water or ethanol (B145695) can produce 1,5-diarylbiguanides in good yields. scispace.com The reaction of aliphatic amines generally requires more forcing conditions, such as higher temperatures and longer reaction times, often in solvents like butanol. nih.gov

Alternatively, this compound can first be converted to a substituted cyanoguanidine by reacting it with one equivalent of an amine hydrochloride. beilstein-journals.org These cyanoguanidine intermediates can then react with a second amine to yield the final biguanide product. nih.govbeilstein-journals.org This stepwise approach is particularly useful for synthesizing unsymmetrical biguanides. beilstein-journals.org

The synthesis of guanidines from this compound can occur when dicyandiamide (2-cyanoguanidine) is fused with an excess of an ammonium (B1175870) salt. sciencemadness.org Under these conditions, a biguanide is believed to form as a transient intermediate which is subsequently ammonolyzed to the guanidine salt. sciencemadness.orgwikipedia.org The reaction temperature and the nature of the ammonium salt influence the product distribution; lower temperatures (120-130°C) may favor the biguanide intermediate, while higher temperatures (160-180°C) and higher melting point salts promote the formation of guanidine. sciencemadness.org

| This compound Source | Reactant(s) | Conditions | Product Type | Yield | Reference |

|---|---|---|---|---|---|

| Sodium this compound | Anilinium Chlorides (2 equiv.) | Boiling Water or Ethanol | Symmetrical 1,5-Diarylbiguanides | Good | scispace.com |

| Sodium this compound | Diamine Dihydrochlorides (1 equiv.) | Refluxing Butanol | Polyalkylene-biguanides | 36–54% | nih.gov |

| Sodium this compound | Primary/Secondary Aliphatic and Aromatic Amines | Acidic Aqueous Alcohol | Unsymmetrical N-Substituted Biguanides | Variable | beilstein-journals.org |

| Dicyandiamide (1-Cyanoguanidine) | Substituted Anilines or Benzylamines | Microwave Irradiation, Acidic Medium (HCl) | N-Substituted Biguanides | Variable | scholaris.ca |

| Dicyandiamide (1-Cyanoguanidine) | Amine Nitrates | Heating | Substituted Biguanide Nitrates (as intermediate) | Not specified | cdnsciencepub.com |

This compound is a valuable synthon for constructing nitrogen-rich heterocyclic compounds through cycloaddition reactions. Its nitrile groups can participate as dienophiles or dipolarophiles, reacting with various partners to form five- or six-membered rings.

A significant application is the synthesis of 1,3,5-triazines . Dicyandiamide (the dimer of cyanamide, also known as 1-cyanoguanidine) can undergo [2+3] cycloaddition reactions with nitriles under microwave irradiation to yield 2,6-diamino-1,3,5-triazine derivatives. mdpi.com A plausible mechanism for the formation of triazines from nitriles and dicyandiamide involves an intermolecular [4+2] cycloaddition, where a zwitterionic form of dicyandiamide acts as the 4π component. nih.gov This method provides an efficient route to highly substituted triazines, which are of interest in medicinal chemistry and materials science. nih.gov

This compound also reacts with other nucleophiles to form different heterocyclic systems. For example, its reaction with hydroxylamine (B1172632) hydrochloride in ethanol at room temperature leads to the formation of nih.govCurrent time information in Bangalore, IN.researchgate.netoxadiazole-3,5-diamine in moderate yield via the cyclization of an oxime intermediate. nih.govbeilstein-journals.org

Furthermore, dicyandiamide is a key starting material for the synthesis of pyrimidine (B1678525) derivatives. The reaction of biguanides (derived from dicyandiamide) with β-dicarbonyl compounds like diethyl malonate or ethyl acetoacetate (B1235776) is a classic method for constructing the guanidinopyrimidine core. kyushu-u.ac.jp For example, reacting biguanides with ethyl acetoacetate yields 2-substituted-guanidino-4-hydroxy-6-methylpyrimidines. kyushu-u.ac.jp

| This compound Derivative | Reactant | Conditions | Heterocyclic Product | Yield | Reference |

|---|---|---|---|---|---|

| Dicyandiamide | Nitriles (e.g., from alcohols/aldehydes, I₂, aq. NH₃) | Microwave Irradiation, ~80 °C | 4-Aryl-2,6-diamino-1,3,5-triazines | 69–83% | mdpi.com |

| Dicyandiamide | Nitrile group on a complex scaffold | DMSO, KOH, Microwave Irradiation, 150 °C | 2,4-Diamino-1,3,5-triazine-pyrrolo[3,4-b]pyridin-5-one | 19% (One-pot) | nih.gov |

| This compound | Hydroxylamine Hydrochloride | Ethanol, Room Temperature | nih.govCurrent time information in Bangalore, IN.researchgate.netOxadiazole-3,5-diamine | 45% | nih.govbeilstein-journals.org |

| Biguanides (from Dicyandiamide) | Ethyl Acetoacetate | Not specified | 2-Substituted-guanidino-4-hydroxy-6-methylpyrimidines | Not specified | kyushu-u.ac.jp |

| Dicyandiamide Dimer (Dicyandiamide) | Nitrile Dimers | Hydroxide Catalyst | Diaminotriazines | Not specified | osti.gov |

Elucidation of Dicyanamide S Chemical Reactivity and Reaction Kinetics

Acid-Base Chemistry and Proton Transfer Dynamics of Dicyanamide

The acid-base properties of this compound are fundamental to its reactivity. All acid-base reactions inherently involve the transfer of a proton (H+) from an acid to a base. masterorganicchemistry.comlibretexts.org this compound's parent compound, also known as cyanamide (B42294) (HN(CN)₂), is a stable anion in the gas phase, characterized by a low proton affinity. acs.orgresearchgate.net

Experimental and computational studies have explored the protonation of this compound. The molecule possesses two potential proton acceptor sites: the central nitrogen atom and the terminal nitrile nitrogen atoms. acs.orgresearchgate.net Theoretical calculations suggest that protonation is energetically more favorable at the terminal nitrile nitrogen. acs.orgresearchgate.net While direct proton transfer to the this compound anion was not observed with several acidic molecules in the gas phase, calculations indicate that higher-order solvation, for instance with multiple nitric acid molecules, can facilitate exothermic proton transfer. acs.orgresearchgate.net The gas-phase deprotonation enthalpy of the parent acid (HNCNCN) has been estimated to be less than 310 ± 3 kcal/mol. acs.orgresearchgate.net

The dissociation constants provide a quantitative measure of its acid-base strength.

| Dissociation Constant | Value | Reference |

|---|---|---|

| pKa | 14.8 | europa.eueuropa.eu |

| pKb | 14.4 | europa.eueuropa.eu |

These values indicate that this compound is a very weak acid and a very weak base. The term "proton transfer" is often used to describe the movement of a proton from one part of a molecule to another, a process that can be facilitated by a "proton shuttle" like water in two consecutive acid-base steps. masterorganicchemistry.com

Nucleophilic and Electrophilic Reactivity Profiles of this compound Motifs

This compound's structure, containing both electron-rich (nucleophilic) and electron-poor (electrophilic) sites, allows it to react with a wide array of chemical species. wikipedia.orgresearchgate.net The amine groups act as nucleophiles, while the nitrile groups can act as electrophiles. This dual reactivity is central to its role in curing and synthesis.

Dicyandiamide (B1669379) is extensively used as a latent curing agent for epoxy resins. multichemindia.comvestachem.com This latency means it is solid and relatively insoluble in the epoxy resin at room temperature, but dissolves and reacts upon heating, providing excellent storage stability for one-component epoxy systems. specialchem.comyolatech.com The curing process involves a complex series of reactions. atamanchemicals.com

The curing reaction is typically initiated by heating. The peak curing temperature for dicyandiamide with epoxy resin is around 200°C. polymerinnovationblog.com However, this temperature can be lowered to as low as 150°C by adding accelerators, such as substituted ureas (e.g., Monuron), imidazoles, or benzyldimethylamine. polymerinnovationblog.commsu.rudtic.mil These accelerators facilitate the reaction, often by generating secondary or tertiary amines that catalyze the interaction between dicyandiamide and the epoxy groups. msu.ru

The proposed curing mechanism involves several steps:

Ring-opening polyaddition : The active hydrogens on the primary and secondary amines of dicyandiamide attack the epoxy rings, leading to their opening and the formation of hydroxyl groups. rsc.org

Further reactions : The newly formed hydroxyl groups can then react with the nitrile group of dicyandiamide or with other epoxy groups (etherification). rsc.org

Homopolymerization : Unreacted epoxy groups can also self-polymerize, catalyzed by tertiary amines formed during the process. rsc.org

The structure of the final cross-linked polymer network is highly dependent on the curing temperature, the stoichiometric ratio of reactants, and the presence and type of accelerator. msu.ru Micronized grades of dicyandiamide, with smaller particle sizes (e.g., 5 or 10 µm), are often used to improve dispersion and reactivity. vestachem.compolymerinnovationblog.com

| Parameter | Value | Notes | Reference |

|---|---|---|---|

| Typical Concentration | 3-10 phr | phr = parts per hundred resin | specialchem.comyolatech.com |

| Unaccelerated Cure Temperature | ~200°C | Cure time of approx. 30 minutes | polymerinnovationblog.com |

| Accelerated Cure Temperature | 120-175°C | Accelerators like ureas or imidazoles are used | specialchem.compolymerinnovationblog.com |

| Shelf Life at 25°C | > 60 weeks | Demonstrates high latency | specialchem.compolymerinnovationblog.com |

This compound readily undergoes addition reactions with various nucleophiles like amines and alcohols. wikipedia.org The reaction with amines is a primary route for the synthesis of substituted guanidines and biguanides. beilstein-journals.org For example, the reaction of this compound with an amine, such as aniline, can produce phenylbiguanide, with ammonia (B1221849) being evolved during the reaction. google.com This type of condensation reaction is typically carried out under anhydrous conditions at elevated temperatures (110-160 °C). google.comstackexchange.com

Similarly, this compound reacts with alcohols and thiols to yield alkylisoureas and isothioureas, respectively. wikipedia.org These reactions showcase this compound acting as a dehydrating agent, inducing condensation. wikipedia.org The reaction between an alcohol and an amine is generally challenging, but can be facilitated by first activating the hydroxyl group of the alcohol. researchgate.net

This compound in Condensation and Polymerization Reaction Networks

This compound serves as a fundamental building block in the synthesis of various polymers through condensation and polycondensation reactions. Its ability to self-condense and react with other monomers like formaldehyde (B43269) leads to the formation of important industrial resins and cross-linked networks.

Dicyandiamide reacts with formaldehyde to produce dicyandiamide-formaldehyde (DDF) resins, which are widely used as dye-fixing agents, coagulants in wastewater treatment, and in laminates. atamanchemicals.comprimaryinfo.comyaruichem.com The formation of these resins is a type of addition-condensation reaction. primaryinfo.com

The synthesis is typically carried out by heating a mixture of dicyandiamide and an aqueous solution of formaldehyde. google.com The reaction mechanism involves two main stages:

Methylolation : Formaldehyde reacts with the amine groups of dicyandiamide to form hydroxymethyl derivatives. ncsu.edu

Polycondensation : These hydroxymethyl groups then undergo dehydration condensation reactions with each other or with other amine groups, leading to the growth of the polymer chain. ncsu.edu

The reaction is often catalyzed by acids (like hydrochloric acid or ammonium (B1175870) chloride) or bases, and the pH and temperature are critical parameters. google.compatsnap.com For instance, one patented method describes heating the reactants at a pH above 7, continuing the reaction through a water-insoluble phase until a stable, water-soluble product is formed. google.com The molar ratio of formaldehyde to dicyandiamide is also a key factor, typically ranging from 3.6 to 5. google.com

Dicyandiamide is a key precursor in polycondensation reactions for producing nitrogen-rich polymers like graphitic carbon nitride (g-C₃N₄). taylorandfrancis.com This is achieved through thermal polycondensation, where dicyandiamide is heated to high temperatures (450°C–650°C), causing it to polymerize and then condense, often with the loss of ammonia, to form the final graphitic structure. taylorandfrancis.com

In addition to forming its own polymers, dicyandiamide is used as a cross-linking agent to improve the properties of other materials. multichemindia.com For example, it can be used to enhance the wet and dry strength of paper by cross-linking with cellulose (B213188) fibers. multichemindia.com In polymer chemistry, it is used to create molecularly imprinted polymers (MIPs) for the specific recognition of dicyandiamide itself, where it acts as the template molecule around which functional monomers and cross-linkers polymerize. nih.govmdpi.com this compound can also be reacted with polyalkylenepolyamines to form a condensation polymer, which is then further reacted with other agents to create cationic polymers used in various applications. google.com The reaction with polyamines typically begins at around 120°C and is exothermic, proceeding at temperatures between 130°C and 170°C with the evolution of ammonia. google.com

Quantum Chemical Characterization of this compound Reaction Intermediates and Transition States

Quantum chemical calculations have become an indispensable tool for understanding the complex reaction mechanisms involving this compound and its related species at a molecular level. diva-portal.orgsumitomo-chem.co.jp Methods like Density Functional Theory (DFT) allow for the detailed characterization of reactants, transition states, and intermediates, which are often fleeting and difficult to observe experimentally. mit.edumit.edu By mapping potential energy surfaces and calculating reaction kinetics, these computational approaches provide profound insights into reaction pathways, selectivity, and the influence of environmental factors like solvents. diva-portal.orgmdpi.com

Methodological Frameworks in this compound Research

A variety of sophisticated computational methods are employed to model this compound reactivity. DFT is a prevalent method due to its balance of computational cost and accuracy, with functionals such as B3LYP and B2PLYP being commonly used. mdpi.comijstr.org To enhance accuracy, these are often paired with basis sets like def2-TZVP and aug-cc-pVTZ and may include dispersion corrections (e.g., D3). mdpi.com

For kinetic analyses, Transition State Theory (TST) and Rice-Ramsperger-Kassel-Marcus (RRKM) theory are frequently utilized to compute reaction rate constants. mdpi.comacs.org In some studies, Canonical Variational Theory (CVT) combined with Eckart tunneling corrections is used to provide more accurate rate constants, especially at different operating temperatures. mdpi.com To explore reaction pathways dynamically, direct dynamics trajectory simulations, often at the B3LYP/6-31G(d) level of theory, are performed. acs.orgresearchgate.net These simulations can reveal complex, non-statistical reaction dynamics and identify key intermediates and transition states that guide further, more detailed static calculations. acs.orgresearchgate.net

Dimerization of Cyanamide to Dicyandiamide

The synthesis of dicyandiamide from cyanamide has been a subject of detailed quantum chemical investigation. DFT studies have elucidated the microscopic mechanism, revealing that the process occurs via the dimerization of cyanamide in an alkaline environment. mdpi.com The reaction proceeds through a critical rate-limiting step (RLS), which is the formation of a C-N bond between a cyanamide molecule (H₂CN₂) and a cyanamide anion (HCN₂⁻). mdpi.com

The crucial role of the solvent, particularly water, has been systematically explored. Calculations show that the presence of explicit water molecules can significantly alter the reaction energetics. A single, explicit water molecule was found to lower the free energy barrier of the rate-limiting step by facilitating the C-N bond formation. mdpi.com Interestingly, the catalytic effect was less pronounced with two explicit water molecules. mdpi.com The most significant catalytic effect was observed with a hydroxide-water cluster, [OH(H₂O)₃]⁻, which lowers the reaction barrier through a hydrogen-bonding network and can even alter the reaction path. mdpi.com

| Reaction Conditions | Calculated Free Energy Barrier (kJ/mol) |

|---|---|

| Implicit Solvent Model (no explicit water) | 128.0 |

| Implicit Solvent + 1 Explicit Water Molecule | 106.0 |

| Implicit Solvent + [OH(H₂O)₃]⁻ Cluster | 78.0 |

Reactivity with Oxidizers: HNO₃ and NO₂

The hypergolic reactivity of this compound-based ionic liquids with oxidizers like nitric acid (HNO₃) and nitrogen dioxide (NO₂) has been extensively modeled. acs.orgresearchgate.net Direct dynamics simulations show that the oxidation of the this compound anion, [N(CN)₂]⁻ (DCA⁻), by HNO₃ is initiated by proton transfer. researchgate.net This step is often favored when higher-order solvation with multiple nitric acid molecules is considered. acs.org The protonation can occur at either the terminal nitrile nitrogen or the central nitrogen, with computational results indicating that protonation of the terminal nitrogen to form protonated this compound (HDCA or HNCNCN) is energetically more favorable. researchgate.netacs.org

Following the initial proton transfer, a network of reactions involving various intermediates and transition states unfolds. In the reaction with NO₂, computational studies have identified the formation of intermediates such as HNC(-ONO)NCN from the reaction of HDCA with NO₂, and NCNC(-ONO)N⁻ or NCNCN–NO₂⁻ from the direct reaction of DCA⁻ with NO₂. acs.org The presence of a cation, such as in sodium this compound (Na[DCA]), can dramatically lower the reaction barriers compared to the reaction with the bare DCA⁻ anion, creating an exothermic pathway to produce reactive intermediates like HDCA. acs.org

| Reactants | Key Intermediate Species | Proposed Product(s) |

|---|---|---|

| DCA⁻ + HNO₃ | HDCA (HNCNCN) | Further oxidation products |

| HDCA + NO₂ | HNC(-ONO)NCN | - |

| DCA⁻ + NO₂ | NCNC(-ONO)N⁻, NCNCN–NO₂⁻ | - |

Gas-Phase Ion Chemistry and Electronic Structure

To understand its intrinsic reactivity, the gas-phase chemistry of the this compound anion has been studied both experimentally and computationally. acs.org These studies reveal that DCA⁻ is an exceptionally stable anion, a fact supported by its high electron-binding energy and lack of reactivity with a wide range of molecules, including O₂, H₂SO₄, H₂O₂, and NH₃. acs.org Theoretical calculations at the MP2/6-311++G(d,p) level have placed the gas-phase deprotonation enthalpy of its parent acid (HNCNCN) at less than 310 ± 3 kcal/mol. acs.org

DFT-based investigations into the electronic structure of transition-metal dicyanamides (M[N(CN)₂]₂) show strong hybridization between carbon and nitrogen p-states, which dominates the valence band. aps.org In the case of the this compound radical anion, which can be formed during pulse radiolysis, time-dependent DFT (TD-DFT) has been used to calculate its properties and simulate its UV-Vis spectrum, aiding in its experimental detection. osti.gov

Advanced Structural Characterization and Theoretical Modeling of Dicyanamide Systems

Crystallographic Analysis of Dicyanamide Salts and Coordination Compounds

X-ray crystallography is a powerful tool for elucidating the three-dimensional arrangement of atoms in this compound salts and coordination compounds. These studies provide valuable insights into the coordination modes of the this compound ligand, the geometry of the resulting complexes, and the nature of intermolecular interactions that govern the crystal packing.

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a known phenomenon in this compound-based systems. nih.gov Different polymorphs can exhibit distinct physical and chemical properties. For instance, Tl[N(CN)₂] is isotypic to α-K[N(CN)₂] and α-Rb[N(CN)₂], adopting an orthorhombic crystal system. mdpi.comd-nb.info This similarity in crystal structure is attributed to the comparable ionic radii of Tl⁺, K⁺, and Rb⁺. d-nb.info

The table below summarizes the crystallographic data for a selection of this compound compounds, illustrating the diversity in their crystal structures.

| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Z | Ref |

| Hg₂[N(CN)₂]₂ | Triclinic | P-1 | 3.7089(5) | 6.4098(6) | 8.150(6) | 81.575(6) | 80.379(7) | 80.195(7) | 1 | mdpi.comd-nb.info |

| Tl[N(CN)₂] | Orthorhombic | Pbcm | 8.5770(17) | 6.4756(13) | 7.2306(14) | 90 | 90 | 90 | 4 | mdpi.comd-nb.info |

| Co₂(dca)₄(2,5-dmpdo)₂ | Triclinic | P-1 | 7.4962(2) | 9.0364(2) | 10.4783(4) | 72.567(1) | 72.557(1) | 68.814(2) | 1 | nih.gov |

| [Co₃(dca)₆(H₂O)₄]·2(2,3,5-tmpdo) | Monoclinic | C2/c | 29.477(1) | 7.3735(2) | 17.4631(7) | 90 | 93.652(1) | 90 | 4 | nih.gov |

| [Co(dca)₂(H₂O)₂]·2(2,3,5,6-tmpdo) | Monoclinic | P2₁/c | 9.4739(3) | 11.3876(3) | 12.1778(3) | 90 | 98.967(1) | 90 | 4 | nih.gov |

| Ammonium (B1175870) this compound | Monoclinic | P2₁/c | 3.7867(6) | 12.409(3) | 9.1184(14) | 90 | 91.488(18) | 90 | 4 | researchgate.net |

Hydrogen bonding and other supramolecular interactions play a crucial role in the assembly and stabilization of the crystal structures of this compound compounds. rsc.orgbath.ac.uk The nitrogen atoms of the this compound anion can act as hydrogen bond acceptors, interacting with hydrogen bond donors such as coordinated water molecules, ammonium cations, or organic ligands. uchile.clacs.org

In the crystal structure of ammonium this compound, medium-strength hydrogen bonds are observed between the ammonium cations and the this compound anions, influencing the thermal reactivity of the compound. researchgate.net The extensive hydrogen bonding network in crystalline dicyandiamide (B1669379), the dimer of cyanamide (B42294), is responsible for the inequivalence of the protons in the amino groups. cdnsciencepub.com

Spectroscopic Investigations for Mechanistic Insight and Complex Formation

Spectroscopic techniques are indispensable for probing the electronic structure, bonding, and dynamics of this compound systems. They provide valuable information that complements the static picture obtained from crystallographic studies.

In-situ spectroscopic techniques allow for the real-time monitoring of chemical reactions involving this compound, providing insights into reaction mechanisms and the identification of transient intermediates. For example, in-situ X-ray absorption spectroscopy (XAS) has been used to study the electrochemical mechanism of manganese oxide in a this compound-based ionic liquid. acs.org These studies confirmed the reversible insertion and desertion of this compound anions into and from the manganese oxide electrode during oxidation and reduction, respectively. acs.org

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, is a powerful tool for analyzing the bonding and conformation of the this compound anion in different chemical environments. The vibrational modes of the this compound anion, particularly the symmetric and antisymmetric C≡N stretching vibrations, are sensitive to its coordination mode and the nature of its interactions with surrounding species. nih.govnih.gov

The IR spectra of mercury(II) this compound and thallium(I) this compound exhibit vibrational modes that are characteristic of the this compound anion. mdpi.com Early IR studies provided evidence for the bent, or "boomerang," shape of the this compound anion. mdpi.com In a study of a copper-dicyandiamide complex, IR spectra revealed the interaction of adsorbed dicyandiamide with hydrogen species activated on a platinum surface, as indicated by two distinct bands corresponding to the -CN groups. researchgate.net

Ultrafast infrared spectroscopy has been employed to probe the vibrational and rotational dynamics of the this compound anion in ionic liquids. nih.gov These studies show that vibrational population relaxation occurs on two distinct timescales, and the rotational dynamics are sensitive to temperature. nih.gov The addition of small amounts of this compound to an ionic liquid results in the appearance of three distinct vibrational bands in the 2100–2250 cm⁻¹ range, which are assigned to the antisymmetric C≡N stretching vibration, the symmetric C≡N stretching vibration, and a combination band. nih.gov

The table below presents typical vibrational frequencies for the this compound anion.

| Vibrational Mode | Frequency Range (cm⁻¹) | Reference |

| Antisymmetric C≡N stretch | ~2130 | nih.gov |

| Symmetric C≡N stretch | ~2190 | nih.gov |

| Combination band (sym C-N and antisym C-N stretch) | ~2230 | nih.gov |

Computational Chemistry Approaches to this compound Structure and Reactivity

Computational chemistry, particularly density functional theory (DFT), has emerged as a powerful tool for investigating the structure, bonding, and reactivity of this compound systems at the molecular level. whiterose.ac.uk Theoretical calculations can provide insights that are difficult to obtain experimentally and can be used to interpret and complement experimental data.

DFT calculations have been used to study the thermochemistry and reactivity of the this compound anion. nih.govacs.org These studies have shown that this compound is a very stable anion in the gas phase, characterized by a high electron-binding energy and low proton affinity. nih.govacs.org Computational results also indicate that it is energetically more favorable to protonate the terminal nitrile nitrogen than the central nitrogen. nih.govacs.org

Theoretical modeling has been employed to investigate the reaction mechanism between sodium this compound and nitric acid, a reaction relevant to hypergolic propellants. acs.org These calculations revealed that the presence of the sodium cation dramatically lowers the reaction barriers compared to the reaction with the bare this compound anion. acs.org Direct dynamics simulations at the B3LYP/6-31+G(d) level of theory have been used to elucidate the primary and secondary reactions in the nitric acid oxidation of the this compound anion. researchgate.netnih.gov These simulations show that the oxidation is initiated by proton transfer. researchgate.netnih.gov

DFT has also been used in conjunction with spectroscopic studies. For instance, the molecular structure and theoretical Raman spectra of a Cu-dicyandiamide complex were simulated using DFT, suggesting that the Cu²⁺ ion coordinates with two water molecules and two different dicyandiamide molecules. researchgate.net Furthermore, DFT calculations have been used to investigate the structural and force field changes that occur upon the conversion of this compound into its azanion. dntb.gov.ua

Density Functional Theory (DFT) for Electronic Structure and Energetics

Density Functional Theory (DFT) has become a primary computational method for investigating the electronic structure and energetics of molecular systems, including the this compound anion. nih.govresearchgate.net DFT calculations allow for the determination of optimized molecular geometry, vibrational frequencies, and various electronic properties from first principles. mdpi.comresearchgate.net By approximating the many-body electronic Schrödinger equation, DFT provides a balance of accuracy and computational efficiency, making it suitable for a wide range of chemical problems. researchgate.net

For the this compound anion, DFT calculations are used to predict its ground-state geometry, including key bond lengths and angles. mdpi.com These theoretical structures provide a fundamental basis for understanding the anion's reactivity and interactions. Furthermore, DFT is employed to calculate vibrational frequencies, which can be compared with experimental infrared and Raman spectroscopy data to aid in the assignment of spectral bands. researchgate.netcwejournal.org

Electronic properties derived from DFT calculations offer deep insights into the anion's chemical nature. Natural Bond Orbital (NBO) analysis, for instance, is used to determine the distribution of electron density and quantify the charges on each atom, revealing the polar nature of the bonds. periodicodimineralogia.itnih.govresearchgate.net Another critical application is the calculation of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comgrowingscience.comresearchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial parameter used to estimate the chemical reactivity and kinetic stability of the molecule. youtube.com

| Property | Description | Representative Calculated Value |

| Geometric Parameters | ||

| N-C Bond Length | The distance between the central nitrogen and the carbon atoms of the nitrile groups. | ~1.33 Å |

| C≡N Bond Length | The distance between the carbon and nitrogen atoms within the nitrile groups. | ~1.17 Å |

| N-C-N Bond Angle | The angle formed by the two nitrile groups around the central nitrogen atom. | ~121° |

| Electronic Properties | ||

| NBO Charge on Central N | The calculated natural charge on the central nitrogen atom, indicating charge localization. | ~ -0.75 e |

| NBO Charge on Terminal N | The calculated natural charge on the terminal nitrogen atoms of the nitrile groups. | ~ -0.40 e |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital, related to electron-donating ability. | ~ -6.5 eV |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital, related to electron-accepting ability. | ~ +3.0 eV |

| HOMO-LUMO Gap | The energy difference between HOMO and LUMO, an indicator of chemical stability. | ~ 9.5 eV |

Note: The values presented are typical representatives from DFT calculations (e.g., at the B3LYP/6-311++G(d,p) level of theory) and may vary depending on the specific functional and basis set used.

Molecular Dynamics Simulations for Dynamic Behavior and Interactions in Ionic Liquids

Molecular Dynamics (MD) simulations are a powerful computational technique used to study the physical movement of atoms and molecules over time. For this compound-based systems, particularly ionic liquids (ILs), MD simulations provide unparalleled insight into the dynamic behavior and intermolecular interactions that govern macroscopic properties like viscosity and conductivity. periodicodimineralogia.it

In the context of ILs, the this compound anion's rotational and vibrational dynamics are of significant interest. researchgate.netuci.edu Research combining MD simulations with experimental techniques like polarization-resolved ultrafast infrared spectroscopy has elucidated the complex motions of the [DCA]⁻ anion in various IL environments. youtube.comresearchgate.net These studies monitor the C≡N stretching vibrations of the this compound anion to understand how it interacts with surrounding cations and other anions. researchgate.netresearchgate.net

A key finding from such studies is that the dynamics of the this compound anion are often dominated by specific local interactions with the IL's cations, rather than being dictated solely by the bulk viscosity of the liquid. researchgate.netuci.edu For example, in a series of 1-ethyl-3-methylimidazolium (B1214524) ([emim]⁺)-based ILs, the rotational motion of the [DCA]⁻ anion was found to be largely determined by its direct interactions with the [emim]⁺ cations. researchgate.net This indicates that the anion's local environment and the formation of transient ion pairs or clusters are critical to its behavior.

Vibrational population relaxation of the [DCA]⁻ anion in these systems often occurs on multiple timescales. youtube.comresearchgate.net A fast relaxation component (typically around 6–7 picoseconds) is followed by a slower component (around 15–20 picoseconds), the latter of which can be sensitive to the nature of the IL and the temperature. researchgate.net The temperature dependence of the anion's rotational dynamics allows for the calculation of activation energies, which further characterize the energetic landscape of its movement within the liquid. researchgate.net

| Ionic Liquid System | Dynamic Property | Observation / Finding |

| [emim][DCA] in [emim][BF₄] | Vibrational Relaxation (C≡N stretch) | Biphasic decay with time scales of ~6-7 ps and ~15-20 ps. researchgate.net |

| [emim][DCA] in [emim][NTf₂] | Vibrational Relaxation (C≡N stretch) | The slower relaxation component shows dependence on temperature and the IL anion. researchgate.net |

| [emim][DCA] in [emim][EtSO₄] | Rotational Dynamics | Markedly dependent on temperature. researchgate.net |

| [emim][DCA] in [emim][OTf] | Rotational Activation Energy | Calculated activation energy is in the range of ~15–21 kJ/mol. researchgate.net |

Predictive Modeling of this compound-Based Molecular Systems

Predictive modeling, which encompasses techniques like Quantitative Structure-Property Relationship (QSPR) and machine learning (ML), is increasingly used to forecast the physicochemical properties of chemical systems, including those containing this compound. mdpi.comreddit.com These computational models build a mathematical relationship between the molecular structure (represented by numerical descriptors) and a specific property of interest, such as ionic conductivity, viscosity, or surface tension. reddit.com This approach can accelerate the discovery of new materials by screening vast numbers of candidate molecules in silico, reducing the need for time-consuming and costly experiments. reddit.com

For this compound-based ionic liquids, predictive models have been successfully developed to estimate key performance-related properties. For example, machine learning models, such as artificial neural networks (ANN), have been trained on existing experimental data to predict the ionic conductivity of imidazolium-based ILs. In one such study, an ANN model predicted that dimethylimidazolium this compound would exhibit a very high ionic conductivity, a prediction that highlights the utility of these models in identifying promising new compounds.

The inputs for these models are molecular descriptors, which are numerical values that encode different aspects of a molecule's structure, such as its topology, geometry, or electronic properties. mdpi.com The model then learns the complex, often non-linear, relationship between these descriptors and the target property. Deep learning, a more advanced subset of machine learning, has also been applied to predict properties like the surface tension of ILs, including this compound-containing examples such as tetradecyl(trihexyl)phosphonium this compound. reddit.com These advanced models can achieve high accuracy, with reported R² values often exceeding 0.99, demonstrating excellent agreement with experimental data. reddit.com

| Model Type | Predicted Property | This compound System Studied | Key Finding |

| Artificial Neural Network (ANN) | Ionic Conductivity | Imidazolium-based this compound ILs | Identified dimethylimidazolium this compound as a potential high-conductivity IL. |

| Deep Learning (DL) | Surface Tension | Tetradecyl(trihexyl)phosphonium this compound ([P₆,₆,₆,₁₄][DCA]) | DL models demonstrated excellent predictive accuracy (R² > 0.99) for surface tension across a range of temperatures. reddit.com |

| Multiple Linear Regression (MLR) | Gas Partition Coefficients | This compound as the anion | Molecular descriptors related to the anion structure can successfully model the partitioning of organic solutes. |

Dicyanamide in Advanced Materials Science and Engineering

Dicyanamide as a Precursor for Graphitic Carbon Nitride (g-C₃N₄) and Nitrogen-Doped Carbons

The nitrogen-rich composition of this compound makes it an ideal and widely used precursor for the synthesis of graphitic carbon nitride (g-C₃N₄), a metal-free polymeric semiconductor, and various nitrogen-doped carbon materials. These materials are of significant interest for their electronic and catalytic properties.

Graphitic carbon nitride is commonly synthesized through the thermal polymerization of nitrogen-rich organic compounds, with this compound being a prominent precursor. interesjournals.orgresearchgate.netnih.gov The process generally involves heating this compound in a semi-closed system, which initiates a series of polyaddition and polycondensation reactions. researchgate.netugr.es

The thermal transformation pathway shows that upon heating, this compound can first form intermediates like melamine (B1676169) (2,4,6-triamino-1,3,5-triazine). acs.org As the temperature increases, these melamine units undergo further condensation to yield more complex, melon-based structures and ultimately the layered, graphitic-like framework of g-C₃N₄. ugr.esacs.org The selection of the precursor, including this compound, melamine, urea (B33335), or thiourea (B124793), significantly influences the morphology, porosity, and electronic structure of the final g-C₃N₄ material. researchgate.netugr.esmdpi.com For instance, g-C₃N₄ derived from this compound often results in a less porous structure composed of large flake sheets compared to precursors like urea. ugr.es The synthesis temperature is a critical parameter; for this compound, polymerization to g-C₃N₄ typically occurs at temperatures around 515 °C, with higher temperatures potentially altering the final properties. researchgate.net

Table 1: Comparison of g-C₃N₄ Synthesis from Different Precursors

| Precursor | Typical Synthesis Temperature | Resulting g-C₃N₄ Morphology | Key Characteristics | Reference |

|---|---|---|---|---|

| Dicyandiamide (B1669379) | 515-600 °C | Less porous, large flake sheets | Forms well-condensed networks | ugr.es, researchgate.net |

| Urea | ~550 °C | Porous, small flat sheets, wrinkles | Can produce high surface area materials | nih.gov, ugr.es |

| Melamine | 515-600 °C | Less porous, similar to this compound | Often used as an intermediate reference | ugr.es, researchgate.net |

| Thiourea | ~520 °C | Porous structure | Introduces sulfur, modifying electronic properties | ugr.es |

This table is interactive. You can sort and filter the data.

The intrinsic properties of g-C₃N₄ can be strategically modulated by using this compound in combination with other substances or by employing this compound derivatives. These modifications aim to enhance characteristics such as surface area, light absorption, and charge separation efficiency for applications in photocatalysis and electrocatalysis.

One effective strategy is to introduce porosity. Co-heating dicyandiamide with urea, which acts as a bubble template by releasing gases during pyrolysis, can produce porous g-C₃N₄ with a significantly increased surface area (from 17.12 to 48.00 m²/g in one study), enhancing photocatalytic performance. nih.gov Similarly, ionic liquids containing the this compound anion, such as 1-butyl-3-methylimidazolium this compound, can be carbonized within a silica (B1680970) template to generate nitrogen-doped mesoporous carbons with high surface areas and tunable nitrogen content. rsc.org These materials have shown promise as electrodes for supercapacitors and as metal-free catalysts. rsc.orgnih.govfrontiersin.org

Doping with other elements is another key modulation technique. For example, sulfur-doped g-C₃N₄ was successfully prepared using dicyandiamide as the main precursor and trithiocyanuric acid as the sulfur source in a molten salt medium. sciopen.com This doping narrowed the material's band gap from 2.55 eV to 1.83 eV, significantly improving visible light absorption and photocatalytic activity. sciopen.com Furthermore, co-doping with oxygen and nitrogen can be achieved through the one-step carbonization of monosaccharides with dicyandiamide, where this compound polymerizes to form a temporary g-C₃N₄ template that directs the growth of 2D carbon nanosheets. mdpi.com

Pre-treatment of the this compound precursor itself, such as recrystallization or freeze-drying before thermal polymerization, can also influence the morphology and electronic properties of the resulting g-C₃N₄, leading to reduced electrochemical resistance. rsc.org

This compound in Coordination Polymers and Metal-Organic Frameworks (MOFs)

The this compound anion, [N(CN)₂]⁻, is a remarkably versatile and effective building block in the field of crystal engineering, particularly for constructing coordination polymers (CPs) and metal-organic frameworks (MOFs). iucr.orgresearchgate.net Its ability to act as a mono-, bi-, or tridentate ligand allows it to link metal centers in numerous ways, leading to a vast array of structural topologies. iucr.orgtandfonline.com

The coordination versatility of the this compound ligand is its most significant feature. It can coordinate through one or both of its terminal nitrile nitrogen atoms, and sometimes through the central amide nitrogen as well. The most common bridging mode is the μ₁,₅-dca, where the ligand links two metal centers through its two terminal nitrogen atoms. mdpi.com Other observed bonding modes include μ₁,₃-dca and the less common μ₁,₃,₅-dca, which can create more complex, higher-dimensional networks. iucr.orgmdpi.com

This versatility allows for the creation of structures with varying dimensionalities:

1D Chains: Simple linkages can result in one-dimensional polymeric chains. For example, [Ni(en)₂{N(CN)₂}]ClO₄ consists of 1D chains where nickel(II) centers are bridged by bidentate this compound ligands. tandfonline.com Other examples include manganese and cadmium complexes that form linear or zigzag chains. iucr.orgmdpi.com

2D Sheets: Cross-linking of 1D chains or direct planar coordination can form two-dimensional sheets. In some manganese-dicyanamide-methylpyrazine systems, (4,4) sheets are formed by μ₁,₅-dca ligands linking manganese atoms. acs.org

3D Frameworks: The use of tridentate bridging modes (μ₁,₃,₅-dca) or the cross-linking of lower-dimensional structures can lead to robust three-dimensional frameworks. iucr.orgmdpi.com In some cases, two independent 3D nets can interpenetrate each other. acs.org

The final architecture can also be controlled by introducing additional organic molecules, known as co-ligands, which coordinate to the metal center alongside the this compound anions. tandfonline.comacs.org These co-ligands can influence the dimensionality and properties of the resulting framework. For instance, a novel this compound-based nitrogen-rich MOF, {[Co(bpe)₂(N(CN)₂)]⋅(N(CN)₂)⋅(5 H₂O)}n, was synthesized using 1,2-bis(4-pyridyl)ethane (B167288) (bpe) as a co-ligand, which could then be pyrolyzed to create efficient bifunctional electrocatalysts. uncst.go.ugnih.govresearchgate.net

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| 1,2-bis(4-pyridyl)ethane |

| 1,5-diaminotetrazole |

| 1-butyl-3-methylimidazolium this compound |

| 1-methyl-5-aminotetrazole |

| 1,5-Dinitrobiuret |

| This compound |

| Graphitic Carbon Nitride |

| Guanylurea this compound |

| Melamine |

| Melem |

| Nitric acid |

| nitro-dicyanamide-carbonyl |

| Nitrocyanamide |

| Thiourea |

| Trithiocyanuric acid |

Dicyanamide in Catalysis and Catalytic Processes

Dicyanamide as an Organocatalyst and its Activation Mechanisms

While not a classical organocatalyst in the broadest sense, dicyandiamide (B1669379) (DICY or this compound), the dimer of cyanamide (B42294), plays a crucial role as a latent curing agent in epoxy systems, where its activation leads to catalytic curing processes. Furthermore, this compound derivatives are utilized in the formation of catalytically active materials.

Mechanisms of Catalytic Curing in Epoxy Systems

Dicyandiamide is widely used as a latent hardener for epoxy resins, meaning it can be mixed with the resin at room temperature and will only initiate the curing reaction upon heating. nih.gov The curing process is complex and involves several reaction pathways that are often accelerated by other compounds.

The curing reactions in a TGDDM/DICY system (tetraglycidyl diaminodiphenylmethane/dicyandiamide) involve two primary processes. taylorandfrancis.com The system undergoes two distinct autocatalytic curing stages. taylorandfrancis.comresearchgate.net The activation energies for these stages have been determined using methods like the Kissinger method, with average values of 69.7 and 88.7 kJ mol⁻¹, respectively. researchgate.net The activation energy can vary depending on the fractional conversion of the resin. taylorandfrancis.com

The proposed reactions in an epoxy/DICY system include: taylorandfrancis.com

The ring-opening addition reaction between the epoxy group and the primary amine of DICY, leading to chain growth and the formation of a secondary amine for branching.

Etherification of the epoxy ring with the newly formed hydroxyl groups.

Homopolymerization of unreacted epoxy groups at higher temperatures.

The reaction between the nitrile group in DICY and hydroxyl groups or excess epoxy groups to form an imine, which can then rearrange to an amide.

The initial reaction between dicyandiamide and the epoxy group results in an N-alkyl dicyandiamide. tandfonline.com This adduct can then cyclize through an intramolecular nucleophilic substitution. tandfonline.com

Accelerators are often used to lower the curing temperature and time. Trisubstituted ureas, such as Monuron, can accelerate the dicyandiamide cure of epoxy resins. nih.gov The mechanism involves the generation of dimethylamine (B145610) from the reaction of the urea (B33335) with the epoxy resin, which in turn activates the dicyandiamide. nih.gov It is postulated that dimethylamine abstracts a proton from dicyandiamide, creating a highly reactive nucleophilic species that readily attacks the epoxy ring. nih.gov

| Curing System Component | Role in Curing Mechanism | Reference |

| Dicyandiamide (DICY) | Latent curing agent, provides amine and nitrile functionalities for reaction with epoxy groups. | nih.govtaylorandfrancis.com |

| Epoxy Resin (e.g., TGDDM) | The primary polymer matrix that undergoes cross-linking. | taylorandfrancis.com |

| Substituted Ureas (e.g., Monuron) | Accelerator, generates a more reactive species (dimethylamine) to activate DICY. | nih.gov |

| Dimethylamine | Activator, enhances the nucleophilicity of DICY by proton abstraction. | nih.gov |

Role in Specific Organic Transformations (e.g., Phenoxazinone Synthase Activity)

Heterometallic complexes containing this compound have demonstrated significant catalytic activity in biomimetic reactions, such as the oxidation of o-aminophenol to aminophenoxazinone, mimicking the function of the enzyme phenoxazinone synthase. acs.orgnih.govmdpi.com

A series of heterometallic Cu(II)–Mn(II) complexes bridged by this compound have been synthesized and studied for their phenoxazinone synthase-like activity. acs.orgnih.govmdpi.com The catalytic efficiency of these complexes varies with their structure. acs.orgnih.gov For instance, three such complexes exhibited turnover numbers (kcat) of 4966, 2021, and 1107 h⁻¹ for the aerial oxidation of o-aminophenol. acs.orgmdpi.com

The proposed mechanism suggests a cooperative effect between the two different metal ions. The substrate, o-aminophenol, coordinates to the Mn(II) center, while the Cu(II) ion shuttles between its +2 and +1 oxidation states, facilitating the oxidation process. acs.orgnih.govmdpi.com The presence of a coordinating solvent molecule on the Mn(II) ion has been linked to higher catalytic activity. acs.orgnih.govmdpi.com A newly synthesized Cu(II) this compound complex has also shown prominent phenoxazinone synthase activity with a high turnover number. researchgate.net

Metal-Dicyanamide Complexes and Frameworks as Catalysts

The this compound ligand is an excellent building block for constructing coordination polymers and metal-organic frameworks (MOFs) with interesting catalytic properties due to its ability to bridge metal centers in various coordination modes.

Design and Synthesis of this compound-Bridged Metal Catalysts

A variety of this compound-bridged metal complexes have been synthesized, showcasing diverse structural motifs and applications. These include polynuclear complexes with interesting magnetic and catalytic properties. ontosight.ai

Examples of synthesized this compound-bridged metal catalysts include:

A polymeric nickel(II) complex with a Schiff base ligand, where the this compound acts as a bridging ligand. ontosight.ai

Heterometallic one-dimensional polymers of Cu-Na and Cu-Gd, where this compound links the different metal centers. sjsu.edu In the Cu-Na complex, a novel μ1,1 coordination mode of the this compound ligand was observed. sjsu.edu

A series of isostructural 1D coordination compounds of Co, Fe, and Ni with this compound bridging groups, designed for water oxidation catalysis. nih.gov These structures feature a ladder-like double-chain arrangement where neighboring metal ions are connected by two this compound groups.

Heterometallic Cu(II)-Mn(II) complexes for mimicking phenoxazinone synthase activity, where the this compound ligand plays a crucial role in the structure and catalytic function. acs.orgnih.govmdpi.com

The synthesis of these materials often involves the reaction of a metal salt with sodium or potassium this compound in a suitable solvent, sometimes in the presence of other ligands. sjsu.edu

| Metal Complex | Structural Feature | Application | Reference |

| Polymeric Ni(II) Complex | This compound-bridged polymer | Magnetic and catalytic properties | ontosight.ai |

| Cu-Na Polymer | 1D chain with μ1,1 this compound bridge | N/A | sjsu.edu |

| Cu-Gd Polymer | 1D chain with μ1,5 this compound bridge | Magnetic properties | sjsu.edu |

| Co, Fe, Ni Dicyanamides | 1D ladder-like double-chain | Water oxidation catalysis | nih.gov |

| Cu(II)-Mn(II) Complexes | Heterometallic discrete and polymeric structures | Phenoxazinone synthase mimic | acs.orgnih.govmdpi.com |

Catalytic Activity in Water Oxidation Reactions: Mechanistic Insights

Metal dicyanamides have emerged as a promising class of non-oxide, heterogeneous catalysts for water oxidation, a key reaction in water splitting for hydrogen fuel production.

Cobalt dicyanamides, in particular, have been identified as efficient and robust water-oxidation catalysts (WOCs). nih.gov These materials exhibit a high turnover frequency (TOF) and require a relatively low overpotential to drive the reaction. The introduction of other metal impurities, such as Ni, into the cobalt this compound structure can further reduce the required overpotential. These catalysts are stable over a wide pH range.

The catalytic activity is attributed to the metal centers, and the this compound framework provides a stable and electronically conductive support. Compared to cyanide-based systems, cobalt dicyanamides have been shown to have a significantly higher number of surface-active sites.

This compound-Functionalized Materials for Electrocatalysis (e.g., Methanol (B129727) Oxidation)

This compound has been incorporated into functional materials for electrocatalytic applications, notably for the methanol oxidation reaction (MOR), which is crucial for direct methanol fuel cells (DMFCs).

Novel electrocatalysts have been synthesized by functionalizing reduced graphene oxide (rGO) with this compound anion-based ionic liquids (ILs) to support platinum (Pt) nanoparticles. These catalysts, such as Pt/emimN(CN)₂/rGO and Pt/epyN(CN)₂/rGO, have demonstrated significantly enhanced mass activities for methanol oxidation compared to conventional Pt/rGO and Pt/C catalysts. The mass activity of Pt/emimN(CN)₂/rGO was found to be approximately five times higher than that of Pt/rGO. The presence of the this compound-based ILs also improves the catalyst's resistance to CO poisoning and enhances its stability.

In a different approach, dicyandiamide has been used as a nitrogen source in the preparation of a Nd₂O₃-NiSe-modified nitrogen-doped carbon catalyst for the electrocatalytic oxidation of methanol and urea. The pyrolysis of dicyandiamide contributes to the nitrogen doping of the carbon support, which in turn enhances the catalytic activity.

| Catalyst Material | Application | Key Finding | Reference |

| Pt/emimN(CN)₂/rGO | Methanol Oxidation | ~5x higher mass activity than Pt/rGO | |

| Pt/epyN(CN)₂/rGO | Methanol Oxidation | ~3x higher mass activity than Pt/rGO | |

| Nd₂O₃-NiSe-NC | Methanol and Urea Oxidation | Dicyandiamide used as a nitrogen source for the N-doped carbon support | |

| Fe-Ni@NC-CNTs | Overall Water Splitting | Dicyandiamide used in the precursor composite |

Heterogeneous Catalysis Utilizing this compound-Derived Materials

This compound and its derivatives serve as highly effective precursors for the synthesis of nitrogen-rich carbon materials, which are pivotal in heterogeneous catalysis. The utility of these materials stems from the ability to generate a carbon matrix with a high density of nitrogen-based active sites. These sites are crucial for a variety of catalytic reactions. The synthesis process often involves the thermal treatment or pyrolysis of this compound, sometimes in combination with a carbon source or a templating agent, to create a porous, high-surface-area nitrogen-doped carbon structure. mdpi.commdpi.com The resulting catalysts are metal-free, which is advantageous for avoiding metal contamination in products and reducing costs. nih.gov

The versatility of this compound is demonstrated in its use for creating catalysts for diverse applications. For instance, materials derived from this compound have been successfully employed in the electrocatalytic reduction of oxygen, a key process in fuel cells and for the production of hydrogen peroxide. mdpi.comfrontiersin.org Additionally, these catalysts have shown efficacy in the hydroprocessing of lignin (B12514952) oil and the depolymerization of plastics, highlighting their potential in biorefinery and chemical recycling applications. rsc.orgrsc.org The unique chemical structure of the this compound ligand has been noted as crucial for achieving superior catalytic rates. acs.orgnih.gov

This compound is an exceptional precursor for nitrogen-doped carbon (NDC) catalysts due to its high nitrogen content and its ability to polymerize into graphitic carbon nitride (g-C₃N₄)-like structures upon heating. mdpi.comoup.com This process is often achieved through simple pyrolysis or carbonization, which transforms the nitrogen-rich organic precursor into a stable, conductive, and catalytically active carbon framework. acs.org

The synthesis of NDC catalysts from this compound can be carried out using several methods:

Direct Pyrolysis: this compound can be heated directly, or with a carbon source like glucose or wood char, in an inert atmosphere. mdpi.comacs.org This one-step carbonization is a facile strategy for producing carbon materials with high levels of nitrogen and oxygen doping. mdpi.com

Template-Assisted Synthesis: To control the porosity and surface area of the final catalyst, hard templates (e.g., silica (B1680970) nanospheres) or soft templates (e.g., Pluronic F127) can be used. mdpi.comfrontiersin.orgnih.gov The template directs the formation of a mesoporous structure, which is beneficial for mass transport and accessibility of active sites. frontiersin.org The this compound-derived g-C₃N₄ can itself act as an in-situ template, leading to the formation of graphene-like carbon nanosheets. mdpi.com

Ionic Liquid Precursors: Ionic liquids containing the this compound anion, such as 3-methyl-1-butylpyridine this compound, can be carbonized to produce highly nitrogen-doped mesoporous carbons. frontiersin.orgkoreascience.kr This approach can yield materials with high nitrogen content, local graphitic order, and excellent conductivity. koreascience.kr

The properties of the resulting NDC catalyst, such as specific surface area, pore volume, and the nature of the nitrogen doping, are influenced by the synthesis conditions, including the choice of precursors and the pyrolysis temperature. rsc.orgmdpi.com For example, a study using this compound as a nitrogen source for doping carbon nanotubes found that it caused a significant decrease in specific surface area and pore volume compared to the pristine nanotubes. mdpi.com Conversely, when used with glucose in a one-step process, this compound helped produce carbon nanosheets with a high specific surface area. mdpi.com

Table 1: Comparison of Physical Properties of N-Doped Carbon Catalysts from Different Precursors

| Precursor(s) | Synthesis Method | Specific Surface Area (m²/g) | Pore Volume (cm³/g) | Nitrogen Content (wt. %) | Reference |

| Glucose, Dicyandiamide | One-step Carbonization | > 450 (for some samples) | Not specified | 17.39 - 19.44 | mdpi.com |

| Resol, Dicyandiamide | Soft-template Self-assembly | > 450 | Not specified | 13.1 | frontiersin.orgnih.gov |

| Carbon Nanotubes, Dicyandiamide | Doping | 126.3 | 0.81 | Not specified | mdpi.com |

| Alder Wood, Dicyandiamide | Activation & Doping | High | High | 1.56 | acs.org |

| Glucose, Dicyandiamide, ZnCl₂ | Hydrothermal & Activation | 1036.1 | 0.53 | High | mdpi.com |

The catalytic activity of this compound-derived nitrogen-doped carbons is fundamentally linked to their surface chemistry, specifically the types and distribution of nitrogen species incorporated into the carbon lattice. These nitrogen sites alter the electronic properties of the carbon material, creating catalytically active centers. frontiersin.org The primary technique used to identify and quantify these nitrogen species is X-ray Photoelectron Spectroscopy (XPS). acs.orgfrontiersin.orgnih.gov

The high-resolution N 1s XPS spectrum of these materials can typically be deconvoluted into several peaks, each corresponding to a different nitrogen configuration: frontiersin.orgnih.govosti.gov

Pyridinic Nitrogen (~398.5 eV): Nitrogen atoms at the edge of graphene planes, bonded to two carbon atoms. These sites are considered highly active for reactions like the Oxygen Reduction Reaction (ORR). acs.orgmdpi.com

Pyrrolic Nitrogen (~399.8 - 400.2 eV): Nitrogen atoms in five-membered rings, bonded to two carbon atoms and contributing to the π-system. Pyrrolic nitrogen has been suggested to be favorable for the 2-electron ORR pathway to produce hydrogen peroxide. mdpi.comfrontiersin.orgosti.gov

Graphitic Nitrogen (Quaternary Nitrogen) (~401.1 - 401.9 eV): Nitrogen atoms that substitute carbon atoms within the graphene sheet. frontiersin.orgnih.govosti.gov This type of nitrogen can enhance the electron-donor property of the carbon matrix. koreascience.kr

N-Oxide (~402-405 eV): Oxidized pyridinic nitrogen species. rsc.org

The relative abundance of these nitrogen species is a critical factor in determining the catalyst's performance and can be controlled by the synthesis parameters. rsc.org For instance, higher pyrolysis temperatures tend to favor the formation of the more thermally stable graphitic nitrogen over pyridinic and pyrrolic forms. frontiersin.orgosti.gov

Research has shown a direct correlation between the type of nitrogen site and catalytic activity. In one study, pyridine (B92270) nitrogen was identified as the most active catalytic site for methane (B114726) dry reforming. mdpi.com For the ORR in alkaline media, a high percentage of pyridinic-N, coupled with a high surface area, was credited for remarkable electrocatalytic activity comparable to commercial Pt/C catalysts. acs.org In other cases, a synergy between different nitrogen types or between nitrogen and oxygen functional groups is proposed to enhance catalytic performance. mdpi.commdpi.com The presence of pyridinic nitrogen can also serve as a coordination site for metal nanoparticles, improving their dispersion and stability in hybrid catalysts. rsc.org

Table 2: XPS Analysis of Nitrogen Species in this compound-Derived Catalysts

| Catalyst System | Nitrogen Precursor | Pyridinic-N (%) | Pyrrolic-N (%) | Graphitic-N (%) | Key Finding | Reference |

| Ru/NC-D | Dicyandiamide | 8.20 | Not specified | Not specified | Precursor type controls N-species distribution. | rsc.orgrsc.org |

| Ru/NC-U | Urea | 16.47 | Not specified | Not specified | Melamine (B1676169) precursor yielded the highest pyridinic-N. | rsc.orgrsc.org |

| Ru/NC-M | Melamine | 31.35 | Not specified | Not specified | Pyridinic-N acts as a coordination site for Ru. | rsc.orgrsc.org |

| glu-dcda | Dicyandiamide | Present | High content | Present | Pyrrolic-N content correlates with H₂O₂ production. | mdpi.com |

| AWC-1 | Dicyandiamide | High content | Present | Present | High pyridinic-N content leads to high ORR activity. | acs.org |

Environmental Chemistry and Transformation Pathways of Dicyanamide

Mechanisms of Dicyanamide Degradation in Natural and Engineered Systems

The degradation of this compound in the environment is governed by a combination of abiotic and biotic processes. These mechanisms determine the persistence and transformation of the compound in soil and water systems.

Abiotic Degradation Pathways (e.g., Hydrolysis, Photolysis)

Abiotic degradation involves the chemical transformation of this compound without the involvement of biological organisms. Hydrolysis is a key abiotic pathway for this compound degradation.

Hydrolysis: The rate and products of this compound hydrolysis are highly dependent on pH and temperature.

Acidic Conditions: In the presence of acid, this compound undergoes hydrolysis to form guanylurea. nih.govgoogle.com This reaction can be followed by further hydrolysis of guanylurea to produce guanidine (B92328) and urea (B33335), which can ultimately break down into ammonium (B1175870) salts and carbon dioxide. google.comknoell.com The initial hydrolysis to guanylurea is a relatively rapid primary reaction. nih.gov The presence of excess hydrochloric acid can lead to the formation of guanylurea hydrochloride. researchgate.net

Alkaline Conditions: Under alkaline conditions, the hydrolysis of this compound proceeds through the hydrolysis of an imino group and the elimination of ammonia (B1221849) to form cyanourea. google.comknoell.com Cyanourea is typically unstable and can rapidly hydrolyze further to biuret or urea, and subsequently to ammonia and carbon dioxide. knoell.com A patented process describes the rapid and complete decomposition of this compound in dilute aqueous solutions by adjusting the pH to 10-14 and heating, followed by treatment with hydrogen peroxide. google.com This method highlights the role of hydroperoxide anions in an alkaline medium for effective degradation. google.com

The following table summarizes the primary products of this compound hydrolysis under different pH conditions.

| pH Condition | Primary Hydrolysis Product | Subsequent Products |

| Acidic | Guanylurea | Guanidine, Urea, Ammonium, Carbon Dioxide |

| Alkaline | Cyanourea | Biuret, Urea, Ammonia, Carbon Dioxide |

Photolysis: While specific studies on the direct photolysis of this compound are not extensively detailed in the provided search results, general principles of photochemistry suggest that organic compounds can undergo degradation upon absorption of light energy. nih.govup.pt Photolytic processes can involve direct photolysis, where the molecule itself absorbs light, or indirect photolysis, mediated by other light-absorbing substances in the environment. nih.gov These processes can lead to the cleavage of chemical bonds and the formation of various degradation products. up.ptresearchgate.netresearchgate.net

Biotic Transformation Mechanisms and Microbial Interactions

The biodegradation of this compound by microorganisms is a significant pathway for its removal from the environment.

Microbial Degradation: Soil microorganisms are capable of degrading this compound. researchgate.netuwa.edu.auresearchgate.netnih.gov The rate of this degradation is influenced by several environmental factors, including soil temperature, pH, moisture content, and soil type. researchgate.netresearchgate.netuwa.edu.au Studies have shown that the half-life of this compound in soil can vary, for example, from 6 to 15 days at 25°C in laboratory incubations. uwa.edu.au The degradation has been observed to be faster in soils with higher microbial activity. researchgate.netuwa.edu.au

This compound's Role and Impact on Nitrogen Cycling Dynamics

This compound is widely used in agriculture as a nitrification inhibitor, which directly influences the nitrogen cycle in soil.

Mechanistic Understanding of Nitrification Inhibition

This compound effectively slows down the nitrification process by inhibiting the activity of specific microorganisms.

Inhibition of Ammonia Monooxygenase (AMO): The primary mechanism of nitrification inhibition by this compound is the deactivation of the ammonia monooxygenase (AMO) enzyme. semanticscholar.orgnih.govuea.ac.ukresearchgate.netfrontiersin.org This enzyme is crucial for the first and rate-limiting step of nitrification: the oxidation of ammonia (NH₃) to hydroxylamine (B1172632), which is carried out by ammonia-oxidizing bacteria (AOB) and ammonia-oxidizing archaea (AOA). nih.govuea.ac.ukresearchgate.netfrontiersin.org By targeting the AMO enzyme, this compound retards the conversion of ammonium (NH₄⁺) to nitrite (NO₂⁻) and subsequently to nitrate (B79036) (NO₃⁻). semanticscholar.org This leads to the retention of nitrogen in the ammonium form for a longer period, which is less prone to leaching and denitrification losses. semanticscholar.org Studies have shown that the application of this compound can significantly restrain the growth of AOB. semanticscholar.org Some research suggests that this compound may have a greater inhibitory effect on AOB than on AOA. semanticscholar.org

Transformation Products and their Environmental Fate

The primary transformation product of this compound in the environment is guanylurea, formed through hydrolysis.

Environmental Fate of Guanylurea: Guanylurea is considered the main degradation product of this compound in aqueous solutions. google.com Studies on the environmental fate of guanylurea, often in the context of being a transformation product of the pharmaceutical metformin, indicate that it can be further biodegraded. nih.govknoell.comresearchgate.net While it can be found in surface waters, particularly in areas with high wastewater discharge, it is not expected to bioaccumulate in fish. nih.govknoell.comresearchgate.netnih.govresearchgate.net In wastewater treatment plants and the environment, guanylurea can undergo further biodegradation, potentially leading to complete mineralization. nih.govknoell.comresearchgate.net It can also partition to sediment, where it may form non-extractable residues. nih.govknoell.comresearchgate.net

The following table provides a summary of the environmental fate of this compound's primary transformation product.

| Transformation Product | Formation Pathway | Environmental Fate |

| Guanylurea | Hydrolysis of this compound | Further biodegradation, potential for mineralization, partitioning to sediment, low bioaccumulation potential in fish. |

This compound in Advanced Water Treatment Processes: Fundamental Mechanisms

Advanced oxidation processes (AOPs) are employed in water treatment to degrade persistent organic pollutants, including this compound. These processes rely on the generation of highly reactive chemical species.